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Introduction
The one-carbon ring expansion of cyclic ketones is a powerful synthetic transformation for

accessing larger carbocyclic frameworks, which are prevalent in numerous natural products

and pharmaceutically active compounds. Diazoethane (CH₃CHN₂) serves as a valuable

reagent for this homologation reaction, offering a direct method to insert a methyl-substituted

carbon into a cyclic ketone, thereby increasing the ring size by one atom. This application note

provides a comprehensive overview of the use of diazoethane for this purpose, including

detailed reaction protocols, quantitative data, and mechanistic insights.

Reaction Mechanism
The reaction of a cyclic ketone with diazoethane, often referred to as the Büchner–Curtius–

Schlotterbeck reaction, proceeds through a multi-step mechanism. The reaction can be

catalyzed by Lewis acids, although diazoethane is reactive enough to proceed without a

catalyst in many cases.

The generally accepted mechanism involves the following key steps:

Nucleophilic Attack: Diazoethane acts as a nucleophile, attacking the electrophilic carbonyl

carbon of the cyclic ketone.
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Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral

intermediate.

Nitrogen Extrusion and Rearrangement: The intermediate collapses with the expulsion of

highly stable nitrogen gas (N₂), generating a carbocation. This is followed by a 1,2-alkyl shift,

where one of the carbon atoms of the ring migrates to the adjacent carbocation center,

resulting in the ring-expanded ketone.

An alternative pathway, the Tiffeneau-Demjanov rearrangement, can also achieve a one-

carbon ring expansion and is often considered in conjunction with diazoalkane methods. This

reaction involves the diazotization of a β-amino alcohol derived from the cyclic ketone.[1][2][3]

[4]
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Caption: Mechanism of Diazoethane-Mediated Ring Expansion.
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Caption: General Experimental Workflow.
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Data Presentation
The following tables summarize quantitative data for the one-carbon ring expansion of various

cyclic ketones with diazoethane and related diazo compounds.

Table 1: Ring Expansion of Cyclic Ketones with Diazoethane

Starting
Ketone

Product Reaction Time Yield (%) Reference

Cyclohexanone

α-

Methylcyclohepta

none

< 24 hours Not specified [5]

α-

Chlorocyclohexa

none

Methyl-

chlorocyclohepta

none

Not specified "Main product" [5]

Table 2: Ring Expansion of Cyclic Ketones with Other Diazoalkanes
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Starting
Ketone

Diazoalkane Product Catalyst Yield (%) Reference

Cyclohexano

ne

Diazomethan

e

Cycloheptano

ne
Methanol

"Main

product"
[6]

Cyclopentano

ne

Diazomethan

e

Cycloheptano

ne
Methanol

"Chief

product"
[6]

Cyclopentano

ne

Ethyl

diazoacetate

2-

Carbethoxycy

clohexanone

Boron

trifluoride
44 [2][7]

Cyclohexano

ne

Ethyl

diazoacetate

2-

Carbethoxycy

cloheptanone

Boron

trifluoride
79 [2][7]

Cyclooctanon

e

Diethyl

carbonate/Na

H

2-

Carbethoxycy

clooctanone

- 70 [8]

Cyclononano

ne

Diethyl

carbonate/Na

H

2-

Carbethoxycy

clononanone

- 85 [8]

Cyclodecano

ne

Diethyl

carbonate/Na

H

2-

Carbethoxycy

clodecanone

- 95 [8]

Cyclododeca

none

Diethyl

carbonate/Na

H

2-

Carbethoxycy

clododecano

ne

- 90 [8]

Experimental Protocols
Safety Precautions: Diazoalkanes, including diazoethane, are toxic and potentially explosive.

These reactions should be performed in a well-ventilated fume hood, behind a safety shield,

and using glassware with fire-polished joints. Avoid ground-glass joints and any sharp edges

that could initiate detonation.
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Protocol 1: Preparation of Diazoethane from N-Ethyl-N-
nitrosourea
This protocol is adapted from general procedures for the synthesis of diazoalkanes.

Materials:

N-ethyl-N-nitrosourea

Potassium hydroxide (KOH)

Diethyl ether (or other suitable solvent)

Ice bath

Procedure:

In a two-necked round-bottom flask equipped with a dropping funnel and a condenser,

prepare a 40% aqueous solution of KOH.

Cool the flask in an ice bath to 5 °C.

Add diethyl ether to the flask.

Slowly add finely powdered N-ethyl-N-nitrosourea in small portions to the cooled, stirred

solution over a period of 15-20 minutes.

After the addition is complete, the deep yellow etheral layer containing diazoethane can be

carefully decanted or distilled for immediate use.

Protocol 2: General Procedure for One-Carbon Ring
Expansion of a Cyclic Ketone with Diazoethane
Materials:

Cyclic ketone (e.g., cyclohexanone)

Ethereal solution of diazoethane (prepared as in Protocol 1)
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Methanol (catalyst, if required)

Acetic acid (for quenching)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

Dissolve the cyclic ketone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a

magnetic stirrer and a dropping funnel.

Cool the solution in an ice bath to 0 °C.

Slowly add the ethereal solution of diazoethane (1.1 - 1.5 eq) dropwise to the stirred ketone

solution. The reaction progress can be monitored by the evolution of nitrogen gas and the

disappearance of the yellow color of the diazoethane.[5]

If the reaction is sluggish, a catalytic amount of methanol can be added.[5]

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring

until the yellow color disappears (typically less than 24 hours).[5]

Carefully quench any excess diazoethane by the dropwise addition of glacial acetic acid

until the yellow color is completely discharged and gas evolution ceases.

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium

bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ring-

expanded ketone.

Protocol 3: Tiffeneau-Demjanov Ring Expansion
(Alternative Method)
This method provides an alternative to the direct use of diazoalkanes.

Step 3a: Formation of the Cyanohydrin

To a stirred solution of the cyclic ketone (1.0 eq) in ethanol at 0 °C, add a solution of sodium

cyanide (1.1 eq) in water.

Slowly add acetic acid (1.2 eq) to the mixture, maintaining the temperature below 10 °C.

Stir the reaction mixture at room temperature for 24 hours.

Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Step 3b: Reduction of the Cyanohydrin to the β-Amino Alcohol

Prepare a solution of the cyanohydrin from the previous step in anhydrous diethyl ether or

THF.

Carefully add lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) portion-wise at 0 °C.

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and

water.

Filter the resulting solids and wash with ether. Dry the combined organic layers over

anhydrous sodium sulfate and concentrate to yield the β-amino alcohol.

Step 3c: Diazotization and Rearrangement
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Dissolve the β-amino alcohol in an aqueous solution of a mineral acid (e.g., HCl).

Cool the solution to 0-5 °C in an ice bath.

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise.

Stir the reaction at 0-5 °C for 1-2 hours.

Extract the ring-expanded ketone with diethyl ether, wash with saturated sodium bicarbonate

solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

Purify the product by column chromatography.

Applications in Drug Development
The ability to synthesize larger, more complex ring systems is of significant interest in drug

discovery and development. Many biologically active molecules contain medium-sized (7-10

membered) rings. The one-carbon ring expansion using diazoethane provides a valuable tool

for:

Scaffold Hopping: Modifying existing cyclic scaffolds to explore new chemical space and

improve pharmacokinetic or pharmacodynamic properties.

Natural Product Synthesis: Constructing the core ring structures of complex natural products

with potential therapeutic applications.

Lead Optimization: Fine-tuning the ring size of a lead compound to enhance its binding

affinity to a biological target.

The regioselectivity of the ring expansion in substituted cyclic ketones is a crucial

consideration, as the migratory aptitude of the adjacent carbon atoms will determine the final

product distribution.[9]

Conclusion
The one-carbon ring expansion of cyclic ketones using diazoethane is a synthetically useful

method for the preparation of larger carbocycles. While the hazardous nature of diazoethane
requires careful handling, the reaction often proceeds under mild conditions and can provide
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good yields of the desired ring-expanded products. The Tiffeneau-Demjanov rearrangement

offers a reliable, albeit multi-step, alternative. The choice of method will depend on the specific

substrate, desired scale, and the laboratory's capabilities for handling hazardous reagents.

These techniques remain valuable tools for synthetic chemists in academia and the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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